2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid
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Description
The closest compound I found is “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid”. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” includes a pyrrole ring, which is a five-membered aromatic heterocycle .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” include a molecular weight of 215.25 g/mol and a molecular formula of C13H13NO2 .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.
Mode of Action
It is suggested that the compound may bind to the active sites of its target enzymes, inhibiting their function . This interaction could lead to changes in the metabolic pathways regulated by these enzymes.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase can disrupt fatty acid synthesis, while inhibition of DHFR can affect folate metabolism . The downstream effects of these disruptions can vary, potentially influencing cellular growth and proliferation.
Result of Action
Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These effects suggest that the compound may have potential applications in biotechnology and medicine.
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)16(8)14-15-11-6-5-10(13(17)18)7-12(11)19-14/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHJAIQZLJSKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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